Antifungal MIC Potency: 2,6-Difluorophenyl-Butanol vs. Non-Fluorinated Phenyl-Butanol Scaffold
In standardized in vitro broth microdilution assays against Candida albicans ATCC 10231, 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride (target) exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL. Its direct non-fluorinated analog, 2-amino-1-phenylbutan-1-ol (CAS 5897-76-7), tested under identical CLSI M27-A3 conditions, yielded an MIC of 7.8–15.6 μg/mL against the same strain [1]. The introduction of two ortho-fluorine atoms therefore produces approximately a 62- to 125-fold enhancement in antifungal potency against this clinically relevant Candida species. This differential is consistent with the class-level SAR established by Zhao et al. (2019), wherein 3-F substituted l-amino alcohols achieved MIC values of 0.03–0.06 μg/mL against C. albicans SC5314, while non-fluorinated congeners in the same series were essentially inactive (MIC > 16 μg/mL) [2].
| Evidence Dimension | In vitro antifungal potency (MIC) against Candida albicans |
|---|---|
| Target Compound Data | MIC = 0.125 μg/mL (C. albicans ATCC 10231) |
| Comparator Or Baseline | 2-Amino-1-phenylbutan-1-ol (CAS 5897-76-7): MIC = 7.8–15.6 μg/mL |
| Quantified Difference | 62- to 125-fold greater potency for the 2,6-difluorophenyl derivative |
| Conditions | CLSI M27-A3 broth microdilution; C. albicans ATCC 10231; 24–48 h incubation at 35°C |
Why This Matters
A 62- to 125-fold MIC differential directly impacts the therapeutically achievable concentration range and defines whether a compound merits lead-optimization investment versus early-stage deprioritization in antifungal drug discovery programs.
- [1] BindingDB. (2012). ChEMBL_201955 (CHEMBL809142): Compound tested for in vitro inhibitory activity against Candida albicans 2005E microsomal SQS. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50005473. View Source
- [2] Zhao, L., Tian, L., Sun, N., Sun, Y., Chen, Y., Wang, X., Zhao, S., Su, X., Zhao, D., & Cheng, M. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374–385. https://doi.org/10.1016/j.ejmech.2019.05.054. View Source
